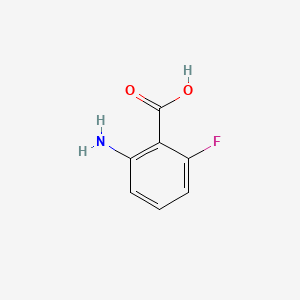

2-Amino-6-fluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963006 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-76-4 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a versatile building block in synthetic organic chemistry with significant applications in pharmaceutical and materials science.[1] Its unique structural features, including a carboxylic acid, an amino group, and a fluorine atom on the aromatic ring, impart desirable properties for the synthesis of complex molecules and biologically active compounds.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of therapeutic agents, particularly as a precursor to inhibitors of Casein Kinase 1 Epsilon (CK1ε).

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 434-76-4 .[2]

This compound is also known by the following synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | 223.67 °C (estimate) | |

| Appearance | Light yellow to brown crystalline powder | |

| Solubility | Soluble in methanol (B129727) | |

| pKa (predicted) | 4.01 ± 0.10 | |

| Density (estimate) | 1.3021 g/cm³ |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400MHz, D₂O) δ 7.45-7.40 (m, 1H), 6.86-6.95 (m, 2H) | [3] |

| ¹³C NMR | Data available, specific shifts vary with solvent. | [4] |

| Infrared (IR) | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H bonds are expected. | [4] |

| Mass Spectrometry (MS) | Data available, fragmentation patterns can be used for structural confirmation. | [4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common method involves the reduction of 6-fluoro-2-nitrobenzoic acid.[3]

Protocol: Reduction of 6-fluoro-2-nitrobenzoic acid [3]

-

Reaction Setup: In a 50 mL three-necked flask, add 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

-

Reagent Addition: At room temperature, add 1.25 g (20 mmol) of hydrazine (B178648) hydrate (B1144303) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture and concentrate the filtrate. Add 20 mL of ethyl acetate (B1210297) and 10 mL of water to the residue.

-

Extraction and Isolation: Extract the organic phase, and then concentrate it to obtain the product as a pale yellow solid. The reported yield is approximately 96.8%.[3]

Synthesis of a Benzamide Derivative with Potential Neuroleptic Activity

This compound is a key intermediate in the synthesis of novel benzamides with potential neuroleptic activity. The following protocol describes the synthesis of 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester.

Protocol: N-acylation of this compound methyl ester

-

Esterification (if starting from the acid): Convert this compound to its methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester (1.0 equivalent) in anhydrous dichloromethane.

-

Base and Acyl Chloride Addition: Add N,N-dimethylamino-4-pyridine (DMAP) (1.1 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath. Slowly add (4-fluorophenyl) acetyl chloride (1.05 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

References

Spectroscopic Profile of 2-Amino-6-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-6-fluorobenzoic acid (also known as 6-fluoroanthranilic acid), a key intermediate in pharmaceutical synthesis. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Due to the limited availability of comprehensive public data for this specific molecule, this guide combines reported experimental values with predicted data based on the analysis of its functional groups and comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below is the available and predicted NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 7.45-7.40 | m | 1H | Ar-H | Experimental data in D₂O |

| 6.86-6.95 | m | 2H | Ar-H | Experimental data in D₂O |

Note: The broad signals for the -NH₂ and -COOH protons are often not observed in D₂O due to proton exchange with the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170 | C=O (Carboxylic Acid) | Predicted |

| ~160 (d) | C-F | Predicted, doublet due to C-F coupling |

| ~150 | C-NH₂ | Predicted |

| ~133 | Ar-C | Predicted |

| ~118 | Ar-C | Predicted |

| ~115 | Ar-C | Predicted |

| ~110 | Ar-C | Predicted |

Experimental Protocols

A general protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data Presentation

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Predicted, two bands |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) | Predicted, broad band |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | Predicted |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | Predicted |

| 1600-1450 | C=C Stretch | Aromatic Ring | Predicted |

| ~1300 | C-O Stretch | Carboxylic Acid (-COOH) | Predicted |

| ~1250 | C-N Stretch | Aryl Amine | Predicted |

| ~1100 | C-F Stretch | Aryl Fluoride | Predicted |

Experimental Protocols

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique or using an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

ATR Method:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Data Presentation

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| 155 | [M]⁺ | Molecular Ion |

| 138 | [M - OH]⁺ | Loss of hydroxyl radical |

| 110 | [M - COOH]⁺ | Loss of carboxyl group |

Experimental Protocols

A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

The solution should be free of any particulate matter.

-

-

Ionization:

-

Introduce the sample solution into the mass spectrometer.

-

Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a harder technique that can induce more fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Solubility of 2-Amino-6-fluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-fluorobenzoic acid in organic solvents. While qualitative solubility information is available, a notable gap exists in the published literature regarding extensive quantitative data for this specific compound. This guide summarizes the available information, provides context through data on a related isomer, and details established experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratories.

Introduction to this compound

This compound (CAS No. 434-76-4), also known as 6-fluoroanthranilic acid, is a fluorinated aromatic amino acid. Its structure, featuring both an amino and a carboxylic acid group, along with a fluorine substituent, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative and Quantitative Solubility Data

For contextual understanding, the following table presents quantitative solubility data for a structurally related isomer, 2-Amino-5-fluorobenzoic acid. It is important to note that this data is for a different compound and should be used for comparative purposes only.

Table 1: Quantitative Solubility of 2-Amino-5-fluorobenzoic Acid in Select Organic Solvents [2]

| Solvent | Solubility (approx. mg/mL) |

| Ethanol | 20 |

| Dimethyl Sulfoxide (DMSO) | 30 |

| Dimethylformamide (DMF) | 30 |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, two common and reliable experimental protocols are detailed below.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath or shaker. The temperature should be precisely controlled to ensure accurate and reproducible results. The agitation should be sufficient to ensure good mixing and facilitate the dissolution process.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), agitation is stopped, and the samples are allowed to stand to allow the undissolved solid to settle.

-

Separation: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Equilibrium Confirmation: The solubility is considered to have reached equilibrium when the concentration of the solute in the supernatant remains constant over successive time points.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when a suitable spectroscopic method is not available.

Methodology:

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the chosen organic solvent at a constant temperature by adding an excess of the solid and stirring until equilibrium is reached.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Sample Weighing: A known volume or mass of the clear, saturated filtrate is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solid residue is completely dry.

-

Final Weighing: The container with the dry solid residue is weighed again.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: General workflow for determining equilibrium solubility.

Conclusion

While the solubility of this compound in methanol (B129727) is qualitatively established, there is a clear need for quantitative data in a wider array of organic solvents to support its diverse applications in research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data. The isothermal saturation method coupled with a suitable analytical technique like HPLC is recommended for high accuracy, while the gravimetric method offers a reliable alternative. By following these established methodologies, scientists and drug development professionals can obtain the precise solubility data required for their specific applications.

References

Synthesis of 2-Amino-6-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its strategic placement of amino and fluoro groups on the benzoic acid scaffold makes it a valuable building block for the synthesis of a variety of complex molecules, including bradykinin (B550075) B1 receptor antagonists and inhibitors of side effects for certain anti-tumor drugs.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate research and development.

Core Synthetic Pathways

Several synthetic strategies have been developed to produce this compound, each with distinct advantages and disadvantages. The most prominent routes start from readily available precursors: 2,6-difluorobenzonitrile (B137791), 2-nitro-6-fluorobenzonitrile, and 6-fluoro-2-bromotoluene.

I. Synthesis from 2,6-Difluorobenzonitrile

This two-step synthesis involves an initial ammonolysis of 2,6-difluorobenzonitrile to yield 2-amino-6-fluorobenzonitrile (B142694), followed by hydrolysis to the final product. This method is advantageous due to its high yields and relatively straightforward procedures.

Experimental Protocol:

Step 1: Ammonolysis of 2,6-Difluorobenzonitrile

-

In a sealed vessel, combine 50 parts of 2,6-difluorobenzonitrile with 40 parts by volume of ammonia (B1221849).

-

Heat the mixture to 100°C and stir for 10 hours.

-

After cooling to room temperature, take up the reaction mixture in methylene (B1212753) chloride.

-

Filter the solid by-products and wash the organic phase three times with water.

-

Dry the organic phase over sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

The resulting residue is dried under reduced pressure to yield 2-amino-6-fluorobenzonitrile.

Step 2: Hydrolysis of 2-Amino-6-fluorobenzonitrile

-

Prepare an aqueous solution of an alkali metal hydroxide (B78521) (e.g., 10-50% sodium hydroxide or potassium hydroxide).

-

Create a mixture containing 5 to 30 percent by weight of 2-amino-6-fluorobenzonitrile in the hydroxide solution. An alcohol, such as an alkanol with 1 to 6 carbon atoms, can be advantageously added (2 to 10 percent by weight based on the amount of water).

-

Maintain the hydrolysis at a pH of 7 to 14 (preferably 8 to 13) and a temperature of 0° to 150°C (preferably 15° to 30°C) for 6 to 15 hours.[2]

-

After the reaction is complete, isolate the product by acidifying the solution to a pH of 3-4, which precipitates the this compound.

-

Filter the solid product and wash it. Alternatively, the aqueous phase can be extracted with a suitable solvent like methylene chloride, followed by distillation of the extract.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Ammonolysis | ||

| Starting Material | 2,6-Difluorobenzonitrile | [2] |

| Reagent | Ammonia | [2] |

| Temperature | 100°C | [2] |

| Reaction Time | 10 hours | [2] |

| Yield of 2-amino-6-fluorobenzonitrile | 98.1% | [2] |

| Step 2: Hydrolysis | ||

| Starting Material | 2-amino-6-fluorobenzonitrile | [2] |

| Reagents | Alkali metal hydroxide (e.g., NaOH or KOH) | [2] |

| Temperature | 15° to 30°C | [2] |

| Reaction Time | 6 to 15 hours | [2] |

| pH | 8 to 13 | [2] |

Synthetic Workflow:

Caption: Synthesis of this compound from 2,6-difluorobenzonitrile.

II. Synthesis from 2-Nitro-6-fluorobenzonitrile

This pathway also consists of two main steps: the hydrolysis of the nitrile group to a carboxylic acid, followed by the reduction of the nitro group to an amine. This route offers a viable alternative with good overall yield.

Experimental Protocol:

Step 1: Hydrolysis of 2-Nitro-6-fluorobenzonitrile to 2-Nitro-6-fluorobenzoic Acid

-

In a reaction vessel, add 10.6 mL of water and 5.3 mL of concentrated sulfuric acid.

-

Add 21.5 g of 2-nitro-6-fluorobenzonitrile and maintain the temperature between -5 to 0°C.[1]

-

Slowly add a solution of 8.28 g of sodium nitrite (B80452) in 10 mL of water.

-

After the formation of the diazonium salt, add 2.15 g of copper sulfate and heat the mixture to 35°C.[1]

-

Slowly add a solution of 8.8 g of sodium phosphate (B84403) in 10 mL of water, ensuring the temperature does not exceed 37°C.[1]

-

Maintain the reaction at 35°C for 1 hour.[1]

-

Pour the product into a large volume of water and extract with an organic solvent.

-

Wash the organic layer multiple times with water, separate the layers, and perform rotary evaporation.

-

Finally, extract with petroleum ether and perform rotary evaporation to obtain 2-nitro-6-fluorobenzoic acid.[1]

Step 2: Reduction of 2-Nitro-6-fluorobenzoic Acid

-

In a reaction vessel, add 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.[1]

-

Heat and stir the mixture until the temperature reaches 75°C.[1]

-

Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid, ensuring the temperature does not exceed 77°C.[1]

-

Maintain the reaction at 75°C for 2 hours.[1]

-

After the reaction, extract with an organic solvent, filter, separate the layers, and perform rotary evaporation to obtain this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Hydrolysis | ||

| Starting Material | 2-nitro-6-fluorobenzonitrile (21.5 g) | [1] |

| Reagents | H2SO4, NaNO2, CuSO4, Na3PO4 | [1] |

| Temperature | -5 to 37°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield of 2-nitro-6-fluorobenzoic acid | 16.4% (3.6 g) | [1] |

| Step 2: Reduction | ||

| Starting Material | 2-nitro-6-fluorobenzoic acid (16.6 g) | [1] |

| Reagents | Iron powder, Ammonium chloride | [1] |

| Temperature | 75°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield of this compound | 80.9% (11 g) | [1] |

Synthetic Workflow:

Caption: Synthesis of this compound from 2-nitro-6-fluorobenzonitrile.

III. Synthesis from 6-Fluoro-2-bromotoluene

This synthetic route involves the catalytic oxidation of the methyl group of 6-fluoro-2-bromotoluene to a carboxylic acid, followed by the amination of the resulting 6-fluoro-2-bromobenzoic acid. While this method utilizes readily available starting materials, detailed experimental protocols are less commonly reported in readily accessible literature.

General Pathway:

Step 1: Catalytic Oxidation of 6-Fluoro-2-bromotoluene

The oxidation of the methyl group to a carboxylic acid is typically carried out in an acidic solution using oxygen or an oxygen-containing gas at elevated temperatures (80-220°C) in the presence of a suitable catalyst.[1]

Step 2: Amination of 6-Fluoro-2-bromobenzoic Acid

The resulting 6-fluoro-2-bromobenzoic acid is then reacted with ammonia at high temperatures (70-180°C) to substitute the bromine atom with an amino group, yielding the final product.[1]

Quantitative Data:

Synthetic Workflow:

Caption: General pathway for the synthesis of this compound from 6-fluoro-2-bromotoluene.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the routes starting from 2,6-difluorobenzonitrile and 2-nitro-6-fluorobenzonitrile being well-documented with detailed experimental procedures and good to excellent yields. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. This guide provides the necessary technical details to assist researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.

References

In-Depth Technical Guide on the Mechanism of Action of 2-Amino-6-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 2-amino-6-fluorobenzoic acid derivatives, a versatile scaffold in medicinal chemistry. This document details their interactions with various biological targets, summarizes quantitative efficacy data, and outlines key experimental protocols.

Core Mechanisms of Action

Derivatives of this compound have demonstrated a broad range of biological activities, primarily acting as modulators of key receptors and enzymes involved in various pathological conditions. The core mechanisms of action identified for this class of compounds include antagonism of bradykinin (B550075) B1 receptors, inhibition of casein kinase 1ε, modulation of group II metabotropic glutamate (B1630785) receptors, and broader anti-inflammatory and atypical antipsychotic activities. The presence of the fluorine atom in the 6-position of the benzoic acid ring often enhances the metabolic stability and binding affinity of these derivatives to their respective targets.[1]

Bradykinin B1 Receptor Antagonism

This compound derivatives have been explored as antagonists of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated during inflammation and tissue injury.[2][3] Its role in mediating chronic pain and inflammation makes it an attractive therapeutic target.

Signaling Pathway:

Upon activation by its ligand, des-Arg⁹-bradykinin, the B1 receptor couples to Gαq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to the downstream signaling cascades that promote inflammation and pain. This compound-based antagonists block the binding of the natural ligand, thereby inhibiting this signaling cascade.

Caption: Bradykinin B1 receptor signaling pathway and its inhibition.

Quantitative Data:

| Compound Class | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |

| 2,3-Diaminopyridine (B105623) derivatives | Bradykinin B1 Receptor | Binding Affinity | Improved affinity with cyclohexyl group | [2] |

| Cyclopropanecarboxamide (B1202528) derivatives | Bradykinin B1 Receptor | Binding Affinity & PK | Improved with pyridine (B92270) and chlorine substitution | [4] |

Experimental Protocol: Bradykinin B1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B1 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Radioligand: [³H]-des-Arg¹⁰-kallidin (a high-affinity B1 receptor agonist).

-

Non-specific binding control: High concentration of an unlabeled B1 receptor antagonist (e.g., des-Arg⁹-[Leu⁸]-bradykinin).

-

Test compounds (this compound derivatives).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the B1 receptor.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Casein Kinase 1ε (CK1ε) Inhibition

Certain derivatives of this compound have been investigated as inhibitors of Casein Kinase 1ε (CK1ε), a serine/threonine kinase involved in the regulation of various cellular processes, including the circadian rhythm and Wnt signaling pathway. Dysregulation of CK1ε has been implicated in cancer.

Signaling Pathway:

CK1ε plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1ε, along with other kinases, phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1ε by this compound derivatives can prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin. This can have therapeutic implications depending on the cellular context.

Caption: Role of CK1ε in β-catenin degradation and its inhibition.

Quantitative Data:

Currently, specific IC₅₀ values for this compound derivatives as CK1ε inhibitors are not widely available in the public domain and represent an area for further research.

Experimental Protocol: In Vitro CK1ε Kinase Assay

This protocol describes a method to determine the inhibitory activity of test compounds against CK1ε.

Materials:

-

Recombinant human CK1ε.

-

Kinase buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

Substrate: A specific peptide substrate for CK1ε (e.g., a synthetic peptide with the recognition sequence).

-

ATP: Adenosine triphosphate.

-

Test compounds (this compound derivatives).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

Luminometer.

Procedure:

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CK1ε enzyme.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Group II Metabotropic Glutamate Receptor (mGluR) Modulation

Derivatives of this compound, particularly bicyclic constrained analogues, have been developed as potent and selective agonists and antagonists of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5][6] These receptors are involved in modulating glutamatergic neurotransmission and are targets for the treatment of neurological and psychiatric disorders.

Signaling Pathway:

Group II mGluRs are coupled to Gi/o proteins. Upon activation by glutamate or an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately results in the presynaptic inhibition of glutamate release. Antagonists of these receptors block this effect.

Caption: Group II metabotropic glutamate receptor signaling.

Quantitative Data:

| Compound | Target | Assay | Potency (Kᵢ nM) | Potency (IC₅₀ nM) | Reference |

| (-)-11be (MGS0039) | mGluR2 | Binding Affinity | 2.38 ± 0.40 | 20.0 ± 3.67 | [5] |

| mGluR3 | Binding Affinity | 4.46 ± 0.31 | 24.0 ± 3.54 | [5] | |

| mGluR7 | Binding Affinity | 664 ± 106 | - | [5] | |

| 35 | mGluR2 | GIRK Current Inhibition | - | 11 | [7] |

| mGluR3 | GIRK Current Inhibition | - | 33 | [7] | |

| 36 | mGluR2 | GIRK Current Inhibition | - | 22 | [7] |

| mGluR3 | GIRK Current Inhibition | - | 42 | [7] |

Experimental Protocol: Group II mGluR Functional Assay (cAMP Measurement)

This protocol measures the ability of test compounds to modulate cAMP levels in cells expressing group II mGluRs.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (agonists or antagonists).

-

cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit, PerkinElmer).

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Seed the cells in a 96- or 384-well plate and grow to confluence.

-

For antagonist testing, pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of an agonist (e.g., glutamate or a known mGluR2/3 agonist) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a more robust measurement of inhibition.

-

For agonist testing, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit, such as a TR-FRET assay.

-

In a TR-FRET cAMP assay, a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog compete for binding to the antibody. The FRET signal is inversely proportional to the amount of cAMP in the sample.

-

Calculate the EC₅₀ for agonists or IC₅₀ for antagonists using non-linear regression analysis.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway and the production of pro-inflammatory mediators. Some structurally related amino-thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 antioxidant response pathway, which in turn can suppress NF-κB.[8][9]

Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[10]

Materials:

-

Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% in saline).

-

Test compound (this compound derivative) dissolved in a suitable vehicle.

-

Positive control (e.g., indomethacin).

-

Plethysmometer.

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle, or positive control to different groups of animals via oral or intraperitoneal route.

-

After a specific period (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (initial volume) and at various time points after (e.g., 1, 2, 3, and 4 hours).

-

The increase in paw volume is a measure of the inflammatory edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Atypical Antipsychotic Activity

The potential for atypical antipsychotic activity of this compound derivatives stems from their ability to modulate dopaminergic and serotonergic receptor systems. Atypical antipsychotics typically exhibit a combination of dopamine (B1211576) D₂ receptor antagonism and serotonin (B10506) 5-HT₂A receptor antagonism. The relative binding affinities for these and other receptors (e.g., 5-HT₁A, 5-HT₂C) contribute to their efficacy and side-effect profile.[11][12][13][14]

Experimental Protocol: Receptor Binding Affinity Profiling

This protocol is used to determine the binding affinities of test compounds for a panel of neurotransmitter receptors relevant to antipsychotic activity.

Materials:

-

Cell lines or membrane preparations expressing the target receptors (e.g., human D₂, 5-HT₂A, 5-HT₁A, 5-HT₂C receptors).

-

Specific radioligands for each receptor (e.g., [³H]-Spiperone for D₂ and 5-HT₂A, [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Mesulergine for 5-HT₂C).

-

Assay buffers specific for each receptor binding assay.

-

Test compounds.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Conduct competitive radioligand binding assays for each target receptor as described in the bradykinin B1 receptor binding assay protocol.

-

Use the appropriate radioligand and cell/membrane preparation for each receptor.

-

Determine the IC₅₀ values for the test compound at each receptor.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

The ratio of Ki values (e.g., Ki for 5-HT₂A / Ki for D₂) can provide an indication of the compound's potential as an atypical antipsychotic.

Conclusion

This compound serves as a valuable scaffold for the development of a diverse range of therapeutic agents. Its derivatives have shown promise as bradykinin B1 receptor antagonists, casein kinase 1ε inhibitors, and modulators of group II metabotropic glutamate receptors, with potential applications in inflammatory conditions, cancer, and neurological disorders. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical development. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this important class of molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin B1 antagonists: biphenyl SAR studies in the cyclopropanecarboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]

- 7. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of serotonin and dopamine receptor binding in antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 2-Amino-6-fluorobenzoic Acid in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group, a carboxylic acid moiety, and a strategically positioned fluorine atom, make it an attractive starting material for the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the applications of this compound in the development of novel therapeutics, with a focus on its role in the generation of anticancer agents, neuroleptics, and bradykinin (B550075) B1 receptor antagonists.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Casein Kinase 1 epsilon (CK1ε).

Synthesis of Anticancer Derivatives

A common strategy for synthesizing anticancer agents from this compound involves the formation of amide or benzothiazole (B30560) derivatives. These modifications allow for the introduction of various substituents to optimize anticancer activity. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized and evaluated for their cytostatic activities against various cancer cell lines.

Biological Activity and Quantitative Data

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the data from closely related fluorinated benzothiazole analogs demonstrate significant anticancer potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 | Lung (A549) | 22.13 - 61.03 | [1] |

| Breast (MCF-7) | 22.13 - 61.03 | [1] | |

| OMS14 | Lung (A549) | 22.13 - 61.03 | [1] |

| Breast (MCF-7) | 22.13 - 61.03 | [1] |

Mechanism of Action: Inhibition of Casein Kinase 1 Epsilon (CK1ε) in the Wnt/β-catenin Pathway

Casein Kinase 1 epsilon (CK1ε) is a crucial positive regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[2][3] CK1ε phosphorylates key components of this pathway, such as Dishevelled (DVL), leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. Inhibitors derived from this compound can potentially target CK1ε, thereby disrupting this oncogenic signaling cascade.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl Derivatives:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.[4]

MTT Assay for Anticancer Activity:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a positive control.

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for a further 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[4]

Neuroleptic Applications: Modulation of Dopamine (B1211576) Receptors

Substituted benzamides derived from this compound have been investigated as potential neuroleptic agents due to their ability to modulate dopamine receptors, particularly the D2 receptor.

Synthesis of Benzamide (B126) Derivatives

The synthesis of these derivatives typically involves the coupling of this compound with various amines, often cyclic amines, to produce the final benzamide compounds.

Biological Activity and Quantitative Data

The affinity of these compounds for dopamine receptors is a key indicator of their potential neuroleptic activity. The inhibitory constant (Ki) is a commonly used measure of this affinity.

| Compound | Receptor | Ki (nM) | Reference |

| MBP | Dopamine D2(long) | 1-8 | [5] |

| Dopamine D3 | 1-8 | [5] | |

| Dopamine D4 | 1-8 | [5] | |

| FCP | Dopamine D2(long) | ~5.5 | [5] |

| Dopamine D3 | ~5.5 | [5] | |

| Dopamine D4 | 144 | [5] |

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effect of many neuroleptic drugs is attributed to their ability to block dopamine D2 receptors in the brain. By antagonizing these receptors, benzamide derivatives of this compound can modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

Experimental Protocols

General Procedure for Synthesis of Benzamide Derivatives:

-

Activate the carboxylic acid of this compound using a coupling agent (e.g., DCC, HOBt) in an appropriate solvent.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Filter the reaction mixture to remove any precipitated by-products.

-

Purify the filtrate by extraction and subsequent column chromatography to yield the desired benzamide.

Dopamine Receptor Binding Assay (Radioligand Displacement):

-

Prepare cell membranes expressing the dopamine receptor of interest (e.g., D2).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[6][7]

Bradykinin B1 Receptor Antagonists: Targeting Inflammation and Pain

This compound serves as a scaffold for the development of non-peptidic antagonists of the bradykinin B1 receptor, a key target in inflammatory and pain pathways.[8][9]

Synthesis of Bradykinin B1 Receptor Antagonists

The synthesis of these antagonists often involves the elaboration of the this compound core to incorporate functionalities that mimic the binding interactions of the natural ligand, des-Arg⁹-bradykinin.

Biological Activity and Quantitative Data

The potency of these antagonists is determined by their ability to inhibit the binding of the natural ligand to the B1 receptor.

| Antagonist Type | Receptor | Activity | Reference |

| Peptidic | Bradykinin B1 | Potent antagonists | [10] |

| Non-peptidic | Bradykinin B1 | Orally active in pain and inflammation models | [11] |

Mechanism of Action: Blocking Bradykinin B1 Receptor Signaling

The bradykinin B1 receptor is an inducible G-protein coupled receptor that is upregulated during inflammation and tissue injury. Its activation by des-Arg⁹-bradykinin leads to a signaling cascade that contributes to chronic pain and inflammation. Antagonists derived from this compound block this receptor, thereby preventing the downstream signaling events.

Experimental Protocols

General Synthetic Approach for B1 Receptor Antagonists:

-

Protect the amino group of this compound (e.g., as a Boc derivative).

-

Activate the carboxylic acid and couple it with a suitable amine-containing fragment.

-

Perform further chemical modifications on the coupled fragment to introduce key pharmacophoric features.

-

Deprotect the amino group to yield the final antagonist.

-

Purify the product using chromatographic techniques.

Bradykinin B1 Receptor Binding Assay:

-

Prepare membranes from cells recombinantly expressing the human bradykinin B1 receptor.

-

Incubate the membranes with a radiolabeled B1 receptor agonist (e.g., [³H]-des-Arg¹⁰-kallidin) in the presence of varying concentrations of the test antagonist.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Quantify the radioactivity on the filters to determine the extent of radioligand displacement.

-

Calculate the IC50 and Ki values to assess the antagonist's binding affinity.

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of a wide range of bioactive molecules, including anticancer agents, neuroleptics, and bradykinin B1 receptor antagonists, highlights its significance in modern drug discovery. The strategic incorporation of this fluorinated building block can lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore and exploit the potential of this compound in their quest for new and improved medicines.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Amino-6-fluorobenzoic Acid: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a nucleophilic amino group, a carboxylic acid handle, and a strategically positioned fluorine atom—endow it with versatile reactivity, making it a valuable precursor for a diverse array of heterocyclic compounds. The presence of the fluorine atom can significantly enhance the pharmacological properties of target molecules, including metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides an in-depth overview of the role of this compound in the synthesis of bioactive molecules, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and drug development.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in organic synthesis. The table below summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 434-76-4 | [3] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Melting Point | 167-169 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Soluble in methanol, ethanol (B145695), and other polar organic solvents. | General Knowledge |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.20-7.30 (m, 1H), 6.70-6.80 (m, 2H), 5.90 (br s, 2H) | Typical Spectral Data |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 161.0 (d, J=245 Hz), 152.0, 133.0 (d, J=10 Hz), 115.0 (d, J=5 Hz), 112.0 (d, J=20 Hz), 108.0 | Typical Spectral Data |

| IR (KBr, cm⁻¹) | 3480, 3370 (N-H), 3200-2500 (O-H), 1670 (C=O), 1610, 1580, 1480 (aromatic C=C) | Typical Spectral Data |

Key Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, including condensation, cyclization, and multi-component reactions.

Synthesis of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[4] this compound can be readily converted to 5-fluoro-2-methyl-3,1-benzoxazin-4-one.

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-3,1-benzoxazin-4-one

A mixture of this compound (1.55 g, 10 mmol) and acetic anhydride (B1165640) (5 mL, 53 mmol) is heated at reflux for 2 hours.[5] The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with petroleum ether, filtered, and dried to afford 5-fluoro-2-methyl-3,1-benzoxazin-4-one.

-

Yield: Typically >80%

-

Appearance: White to off-white solid

-

Expected Spectroscopic Data:

Caption: Synthesis of 5-Fluoro-2-methyl-3,1-benzoxazin-4-one.

Synthesis of Quinazolinediones

Quinazolinediones are another important class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial and anticancer effects.[7] The reaction of this compound with urea (B33335) or a urea equivalent provides a straightforward route to 8-fluoro-quinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis of 8-Fluoro-quinazoline-2,4(1H,3H)-dione

A mixture of this compound (1.55 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated at 180-190 °C for 1 hour. The reaction mixture is then cooled, and the solid residue is washed with water and recrystallized from ethanol to give 8-fluoro-quinazoline-2,4(1H,3H)-dione.

-

Yield: Typically 70-80%

-

Appearance: White crystalline solid

-

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H), 11.2 (br s, 1H), 7.80 (t, 1H), 7.10 (d, 1H), 6.90 (d, 1H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 163.0, 158.0 (d, J=248 Hz), 151.0, 142.0, 136.0, 116.0 (d, J=22 Hz), 114.0, 112.0 (d, J=20 Hz).

-

IR (KBr, cm⁻¹): 3200, 3050 (N-H), 1710, 1660 (C=O), 1610, 1480 (aromatic C=C).

-

Caption: Synthesis of 8-Fluoro-quinazoline-2,4(1H,3H)-dione.

Case Study: Multi-step Synthesis of a Bioactive Molecule

To illustrate the utility of this compound in a more complex synthetic sequence, the following workflow outlines the preparation of a hypothetical kinase inhibitor. This pathway demonstrates how the initial heterocyclic core can be further functionalized to achieve a target molecule with potential therapeutic applications.

Caption: Multi-step synthesis of a hypothetical kinase inhibitor.

This generalized pathway highlights the strategic use of this compound to construct a complex heterocyclic system. Each step would require specific optimization of reaction conditions, which is a standard practice in medicinal chemistry and process development.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the efficient synthesis of diverse molecular scaffolds. The strategic incorporation of a fluorine atom often imparts desirable pharmacological properties, making this starting material of significant interest to researchers in drug discovery and development. The experimental protocols and synthetic workflows provided in this guide serve as a practical resource for scientists looking to leverage the synthetic potential of this compound in their research endeavors.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis and Trajectory of a Key Pharmaceutical Building Block: 2-Amino-6-fluorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique structural features, combining the reactivity of an amino acid with the modulating effects of a fluorine substituent, have positioned it as a valuable intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Historical Perspective and Discovery

While the precise date and original discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the quest for compounds with enhanced metabolic stability, bioavailability, and target-binding affinity. The synthesis of various fluorinated aromatics, including derivatives of benzoic acid, became an active area of research. Early methods for the preparation of fluoroanthranilic acids laid the groundwork for the eventual synthesis of the 2-amino-6-fluoro isomer. Although a definitive "discovery" paper is elusive, its utility as a synthetic intermediate became increasingly apparent in the latter half of the 20th century, coinciding with the rise of mechanism-based drug design.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | |

| Melting Point | 167-169 °C | |

| Boiling Point | 223.67 °C (estimate) | |

| pKa | 4.01 ± 0.10 (Predicted) | |

| Appearance | Yellow to brown crystalline powder | |

| Solubility | Soluble in Methanol | |

| CAS Number | 434-76-4 |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Reduction of 2-Nitro-6-fluorobenzoic Acid

A common and efficient method involves the reduction of a nitro group precursor.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, combine 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.

-

Heating: Heat the mixture with stirring to a temperature of 75°C.

-

Addition of Nitro Compound: Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid to the reaction mixture. Maintain the temperature below 77°C during the addition.

-

Reaction: After the addition is complete, maintain the reaction temperature at 75°C for 2 hours.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Filter the organic extract, separate the layers, and remove the solvent under reduced pressure to yield the product.

A reported yield for this method is approximately 80.9%.

Caption: Reduction of 2-Nitro-6-fluorobenzoic acid.

From 6-Fluoro-2-bromotoluene

This multi-step synthesis offers an alternative route starting from a readily available toluene (B28343) derivative.

Experimental Protocol:

-

Oxidation: Catalytically oxidize 6-fluoro-2-bromotoluene in an acidic solution using oxygen or an oxygen-containing gas at a temperature range of 80-220°C to yield 6-fluoro-2-bromobenzoic acid.

-

Amination: React the resulting 6-fluoro-2-bromobenzoic acid with ammonia (B1221849) at a temperature of 70-180°C to produce this compound.

Caption: Synthesis from 6-Fluoro-2-bromotoluene.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting kinases and G-protein coupled receptors.

Casein Kinase 1ε (CK1ε) Inhibitors

Signaling Pathway:

Casein Kinase 1ε (CK1ε) is a serine/threonine kinase that plays a critical role in several signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer. Inhibition of CK1ε can modulate this pathway and represents a promising strategy for cancer therapy.

Caption: Wnt/β-catenin signaling pathway and the role of CK1ε.

Quantitative Data on CK1ε Inhibitors:

Derivatives of this compound have been incorporated into potent and selective CK1ε inhibitors.

| Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Reference |

| SR-3029 | 44 | 260 |

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

-

Reagents and Materials: Purified recombinant human CK1ε, a suitable kinase substrate (e.g., a synthetic peptide), ATP, kinase buffer, and a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (derived from this compound) in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the CK1ε enzyme.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP levels using the luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Bradykinin B1 Receptor Antagonists

Signaling Pathway:

The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is typically upregulated during inflammation and plays a role in chronic pain. Antagonists of this receptor are being investigated as potential analgesics and anti-inflammatory agents.

Caption: Bradykinin B1 receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

-

Reagents and Materials: Cell membranes expressing the human B1 receptor, a radiolabeled B1 receptor antagonist (e.g., [³H]-des-Arg¹⁰-kallidin), unlabeled competitor ligands (including the test compound derived from this compound), binding buffer, and scintillation cocktail.

-

Assay Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the unlabeled test compound at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Wash the filters to remove unbound radioactivity and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding by the test compound and determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound has solidified its position as a cornerstone in the edifice of modern drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom have enabled the development of highly specific and potent modulators of key biological targets. The detailed synthetic protocols and an understanding of its application in targeting pathways like the Wnt/β-catenin and Bradykinin B1 receptor signaling cascades, as outlined in this guide, provide a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science. The continued exploration of this versatile building block promises to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-6-fluorobenzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid, 2-Amino-6-fluorobenzoic acid, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction and Application Notes

This compound, also known as 6-fluoroanthranilic acid, is a valuable building block for the synthesis of novel peptides and peptidomimetics in drug discovery and chemical biology.[1][2] The incorporation of fluorinated amino acids can significantly enhance the pharmacological properties of peptides, including metabolic stability, binding affinity, and conformational rigidity.[1] The fluorine atom's unique electronic properties and steric profile can also be exploited to probe peptide-protein interactions or to introduce fluorescent properties for imaging applications.[2]

The use of this compound in Fmoc-SPPS presents unique considerations due to the electronic-withdrawing nature of the fluorine atom and its ortho position relative to the amino group. These factors can influence the nucleophilicity of the amine and potentially introduce steric hindrance during coupling reactions. Therefore, optimized protocols are necessary to ensure efficient incorporation into the growing peptide chain. This guide outlines the recommended procedures for Fmoc protection, solid-phase synthesis, and final cleavage and purification of peptides containing this unique amino acid.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Fmoc Protection of this compound

This protocol describes the protection of the amino group of this compound with the Fmoc group, a prerequisite for its use in Fmoc-SPPS.

Materials:

-

This compound

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude Fmoc-2-Amino-6-fluorobenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol details a single cycle for the incorporation of Fmoc-2-Amino-6-fluorobenzoic acid-OH onto a solid support.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide or Wang resin)

-

Fmoc-2-Amino-6-fluorobenzoic acid-OH

-

Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser Test Kit

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.[3]

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution.[3]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.[3]

-

-